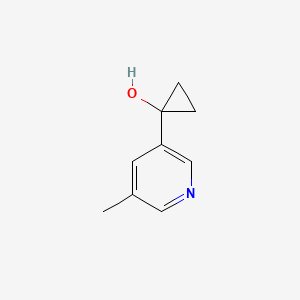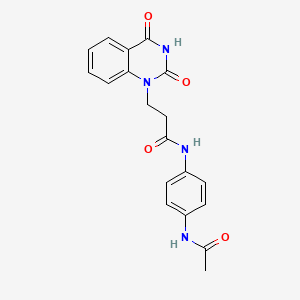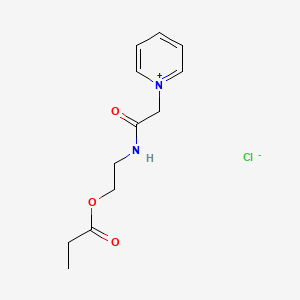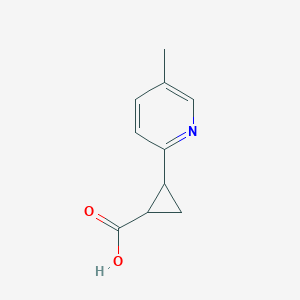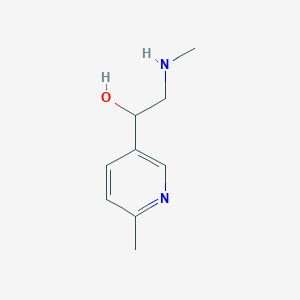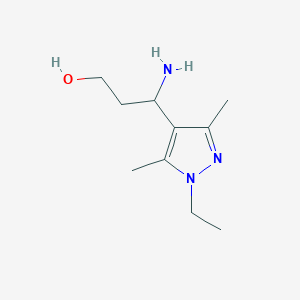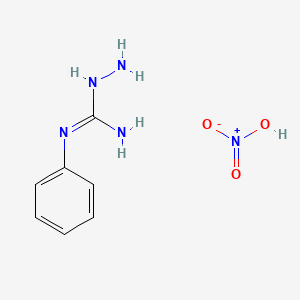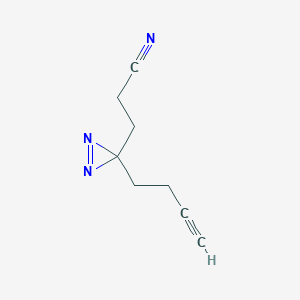
3-(3-Butynyl)-3H-diazirine-3-propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Butynyl)-3H-diazirine-3-propanenitrile is a unique organic compound characterized by the presence of a diazirine ring, a butynyl group, and a nitrile group
Méthodes De Préparation
The synthesis of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-butyn-1-ol with appropriate reagents to introduce the diazirine and nitrile functionalities. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
3-(3-Butynyl)-3H-diazirine-3-propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under suitable conditions.
Substitution: The diazirine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group. Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other electrophiles for substitution reactions. .
Applications De Recherche Scientifique
3-(3-Butynyl)-3H-diazirine-3-propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a photoaffinity label due to its ability to form covalent bonds with target molecules upon exposure to UV light.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 3-(3-Butynyl)-3H-diazirine-3-propanenitrile involves the formation of reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
3-(3-Butynyl)-3H-diazirine-3-propanenitrile can be compared with other diazirine-containing compounds, such as:
3-Butyn-1-ol: Similar in structure but lacks the diazirine and nitrile groups.
3-Butynyl alcohol: Contains the butynyl group but lacks the diazirine ring.
4-Hydroxy-1-butyne: Similar alkyne structure but different functional groups. The uniqueness of this compound lies in its combination of the diazirine ring, butynyl group, and nitrile group, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
3-(3-but-3-ynyldiazirin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-5-8(10-11-8)6-4-7-9/h1H,3-6H2 |
Clé InChI |
LWZDIKCWNIMHPY-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1(N=N1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


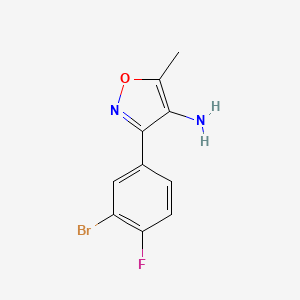
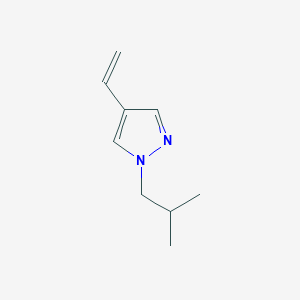
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
